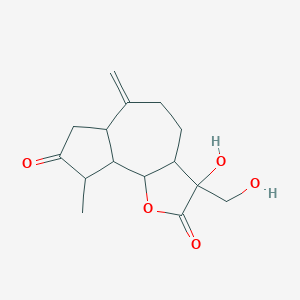
8-Deoxy-11,13-dihydroxygrosheimin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Deoxy-11, 13-dihydroxygrosheimin belongs to the class of organic compounds known as guaianolides and derivatives. These are diterpene lactones with a structure characterized by the presence of a gamma-lactone fused to a guaiane, forming 3, 6, 9-trimethyl-azuleno[4, 5-b]furan-2-one or a derivative. 8-Deoxy-11, 13-dihydroxygrosheimin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 8-deoxy-11, 13-dihydroxygrosheimin is primarily located in the cytoplasm. Outside of the human body, 8-deoxy-11, 13-dihydroxygrosheimin can be found in green vegetables. This makes 8-deoxy-11, 13-dihydroxygrosheimin a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Biological Activities
- Nutritional Role :
-
Pharmacological Potential :
- The compound exhibits significant potential in the treatment of obesity and related metabolic disorders. It is linked to mechanisms that improve cholesterol profiles by enhancing the HDL/LDL ratio, which is critical for cardiovascular health .
- Research indicates that it can aid in weight management without necessarily reducing food intake, suggesting an increase in metabolic rate as a mechanism for weight loss .
- Antioxidant and Anti-inflammatory Effects :
Nutritional Studies
A study on rice grain quality highlighted that lipid metabolites, including this compound, were positively correlated with taste value. This suggests its role in enhancing food quality and palatability .
Obesity Treatment
The compound has been explored for its efficacy in managing obesity. A patent outlines its use in formulations aimed at regulating body weight and improving lipid profiles in humans and other warm-blooded animals. The findings suggest that it can be incorporated into nutraceuticals designed for weight management .
Case Studies
Propiedades
Número CAS |
83551-03-5 |
|---|---|
Fórmula molecular |
C15H20O5 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
3-hydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione |
InChI |
InChI=1S/C15H20O5/c1-7-3-4-10-13(20-14(18)15(10,19)6-16)12-8(2)11(17)5-9(7)12/h8-10,12-13,16,19H,1,3-6H2,2H3 |
Clave InChI |
XJUFXNXZZRHROZ-UHFFFAOYSA-N |
SMILES |
CC1C2C(CC1=O)C(=C)CCC3C2OC(=O)C3(CO)O |
SMILES canónico |
CC1C2C(CC1=O)C(=C)CCC3C2OC(=O)C3(CO)O |
melting_point |
215-218°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















